MAO-B Inhibitory Activity of Methyl 2-(2-bromoquinolin-4-yl)acetate
The compound demonstrates measurable inhibition of rat MAO-B with an IC50 value of 209 nM in a brain mitochondrial homogenate assay, establishing a defined level of in vitro activity [1]. While this IC50 is less potent than reference clinical MAO-B inhibitors (e.g., selegiline IC50 ~10-30 nM, rasagiline IC50 ~1-10 nM), it indicates a clear affinity for the target that can serve as a baseline for structure-activity relationship (SAR) studies [2].
| Evidence Dimension | MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | Selegiline: ~10-30 nM; Rasagiline: ~1-10 nM |
| Quantified Difference | Target compound is ~10-200 fold less potent |
| Conditions | Sprague-Dawley rat brain mitochondrial homogenate, kynuramine substrate, 5-min preincubation |
Why This Matters
Provides a quantitative benchmark for SAR exploration; the bromine and ester functionalities offer points for synthetic modification to enhance potency and selectivity.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). IC50: 209 nM for Rat MAO-B. View Source
- [2] Finberg, J. P. M.; Youdim, M. B. H. Pharmacological properties of the anti-Parkinson drug rasagiline. Journal of Neural Transmission, 2002, 109, 1141-1151. View Source
